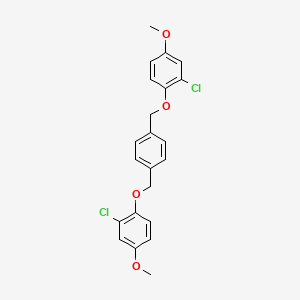

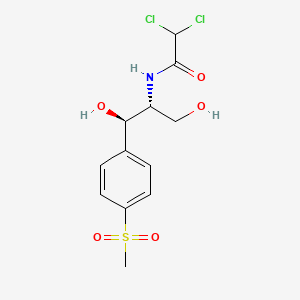

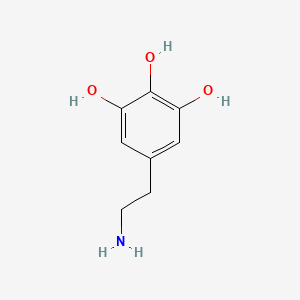

![molecular formula C23H27NO4 B1203224 (2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID CAS No. 132684-62-9](/img/structure/B1203224.png)

(2S)-2-({[(2,7-DIMETHYL-9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-METHYLPENTANOIC ACID

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du NPC-15669 implique la réaction de la leucine avec le chlorure de fluorenyl-9-méthoxy-carbonyle en milieu basique. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane, avec une base comme la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

La production industrielle du NPC-15669 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle rigoureux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le NPC-15669 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le NPC-15669 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit en son dérivé amine correspondant.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés amines réduits et divers produits substitués en fonction du nucléophile utilisé .

Applications de recherche scientifique

Le NPC-15669 a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, la réduction de l'agrégation plaquettaire et la prévention de la resténose après angioplastie

Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et d'autres produits pharmaceutiques.

Mécanisme d'action

Le NPC-15669 exerce ses effets en inhibant la prolifération des cellules musculaires lisses vasculaires et en réduisant l'agrégation plaquettaire. Le composé bloque la liaison des intégrines à l'endothélium vasculaire, empêchant ainsi l'adhésion et la migration cellulaire. Ce mécanisme est particulièrement efficace pour réduire l'inflammation et prévenir la resténose .

Applications De Recherche Scientifique

NPC-15669 has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, reducing platelet aggregability, and preventing restenosis after angioplasty

Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.

Mécanisme D'action

NPC-15669 exerts its effects by inhibiting the proliferation of vascular smooth muscle cells and reducing platelet aggregability. The compound blocks the binding of integrins to the vascular endothelium, thereby preventing cell adhesion and migration. This mechanism is particularly effective in reducing inflammation and preventing restenosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspirine : Un autre agent anti-inflammatoire mais avec un mécanisme d'action différent.

Dexamethasone : Un corticostéroïde aux propriétés anti-inflammatoires.

Sulfasalazine : Utilisé dans le traitement des maladies inflammatoires de l'intestin

Unicité

Le NPC-15669 est unique en sa capacité à inhiber sélectivement la prolifération des cellules musculaires lisses vasculaires sans affecter la prolifération ou la migration des cellules endothéliales. Cette action sélective en fait un candidat prometteur pour la prévention de la resténose après angioplastie et le traitement d'autres affections inflammatoires .

Propriétés

IUPAC Name |

(2S)-2-[(2,7-dimethyl-9H-fluoren-9-yl)methoxycarbonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-13(2)9-21(22(25)26)24-23(27)28-12-20-18-10-14(3)5-7-16(18)17-8-6-15(4)11-19(17)20/h5-8,10-11,13,20-21H,9,12H2,1-4H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPSBSPFWAVPK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C2COC(=O)NC(CC(C)C)C(=O)O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C3=C(C2COC(=O)N[C@@H](CC(C)C)C(=O)O)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927775 | |

| Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132684-62-9 | |

| Record name | N-(9H-(2,7-Dimethylfluoren-9-ylmethoxy)carbonyl)leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132684629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(2,7-Dimethyl-9H-fluoren-9-yl)methoxy](hydroxy)methylidene}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(2,7-dimethyl-9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NPC-15669 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6JBN2T3Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of NPC 15669?

A1: NPC 15669 primarily acts by inhibiting the upregulation of the Mac-1 (CD11b/CD18) adhesion molecule on the surface of neutrophils. [, , ] This inhibition prevents neutrophils from adhering to the endothelium and migrating into inflamed tissues, effectively reducing neutrophil-mediated inflammation. [, , ]

Q2: Does NPC 15669 affect other neutrophil functions besides adhesion?

A2: While primarily known for inhibiting adhesion, NPC 15669 also influences other neutrophil functions. Studies show it can suppress granule exocytosis and the oxidative burst triggered by various receptor agonists, including fMet-Leu-Phe, LTB4, PAF, C5a, and IL-8. [] This suggests interference with receptor-coupled signal transduction pathways within neutrophils. []

Q3: How specific is NPC 15669's action on Mac-1? Does it affect other adhesion molecules?

A3: While NPC 15669 primarily targets Mac-1, research suggests it might influence other adhesion molecules depending on the stimulus. For instance, in antigen-induced inflammatory responses, NPC 15669 was found to prevent the increase in both ICAM-1 expression and neutrophil recruitment. []

Q4: Does NPC 15669 directly interact with the Mac-1 receptor, or does it interfere with its expression pathway?

A4: Current research suggests that NPC 15669 inhibits the upregulation of Mac-1 rather than directly blocking the receptor. [] The exact mechanism of this inhibition is still under investigation, but studies indicate that it may involve interference with tyrosine phosphorylation pathways crucial for integrin upregulation. []

Q5: What are the downstream consequences of NPC 15669's inhibition of neutrophil recruitment?

A5: Inhibiting neutrophil recruitment using NPC 15669 leads to several beneficial effects in various models of inflammation. These include:

- Reduced capillary permeability: This effect was observed in a rat model of the reversed passive Arthus reaction, indicating reduced vascular leakage and edema. []

- Decreased tissue myeloperoxidase activity: This finding points to a reduction in neutrophil infiltration and degranulation in inflamed tissues. [, , , , ]

- Improved organ function: Studies have shown improvements in lung function in models of acute lung injury [] and enhanced cardiac function following ischemia-reperfusion injury. [, ]

Q6: Has NPC 15669 demonstrated efficacy in preclinical models of disease?

A6: Yes, NPC 15669 has shown promise in several preclinical models:

- Sepsis: NPC 15669 significantly improved survival rates in a rat model of fecal peritonitis-induced sepsis, even when administered therapeutically. [] This effect was associated with the reversal of leukopenia and reduced neutrophil infiltration in the small intestine. []

- Acute Lung Injury: Pretreatment with NPC 15669 improved oxygenation and lung compliance in a rabbit model of ventilator-induced lung injury. [] Histological analysis revealed less lung damage and reduced leukocyte infiltration in the treated group. []

- Transplantation: NPC 15669 prolonged cardiac xenograft survival in a guinea pig-to-rat model, particularly when combined with complement inhibition. []

- Myocardial Ischemia-Reperfusion Injury: The compound attenuated the increase in regional platelet aggregability, reduced myocardial damage, and improved ventricular function in a pig model of ischemia-reperfusion. [, ]

- Colitis: In a rat model of acetic acid-induced colitis, NPC 15669 accelerated healing. []

Q7: Has NPC 15669 been tested in clinical trials?

A7: Currently, publicly available research primarily focuses on preclinical studies. Further research, including clinical trials, is needed to evaluate the safety and efficacy of NPC 15669 in humans.

Q8: What is the molecular formula and weight of NPC 15669?

A8: The molecular formula of NPC 15669 is C22H23NO4, and its molecular weight is 365.42 g/mol.

Q9: Is there information available regarding the spectroscopic data or material compatibility of NPC 15669?

A9: The provided research articles primarily focus on the biological activity and mechanisms of action of NPC 15669. Specific details regarding spectroscopic data, material compatibility, and stability under various conditions require further investigation.

Q10: Is there information on how modifications to the NPC 15669 structure affect its activity?

A10: While the provided research does not extensively explore SAR, one study mentioned that a related analog, N-[9H-fluoren-9-ylmethoxy)carbonyl]glycine, which lacks the dimethyl substitution on the fluorene ring, did not inhibit leukocyte recruitment or improve survival in the sepsis model. [] This suggests that the dimethyl substitution on the fluorene ring might be crucial for the biological activity of NPC 15669. Further research is needed to elucidate the specific structural features critical for its activity and to explore potential modifications for improving its efficacy and safety profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

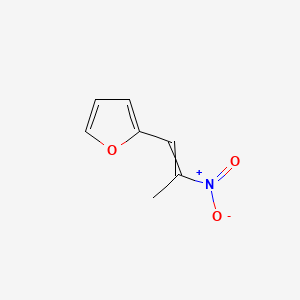

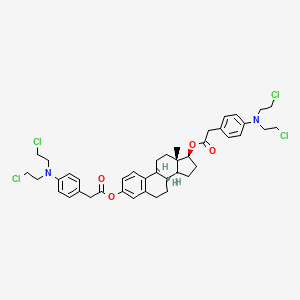

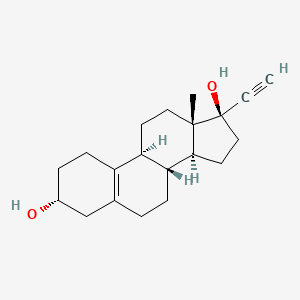

![7-[3-(3-Hydroxyoct-1-enyl)-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1203162.png)

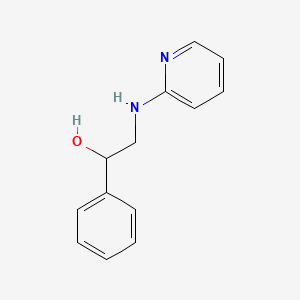

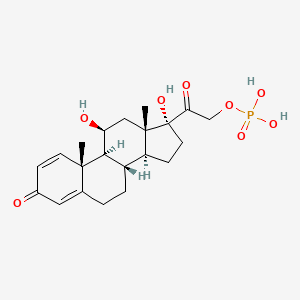

![(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine](/img/structure/B1203164.png)

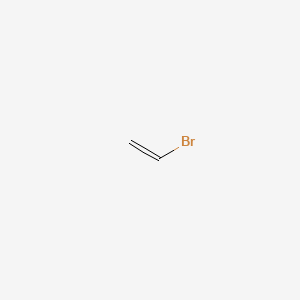

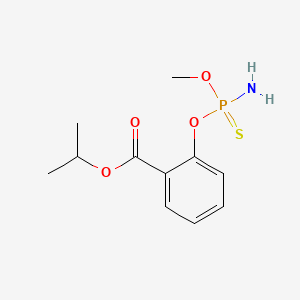

![2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate](/img/structure/B1203165.png)

![hexyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1203166.png)